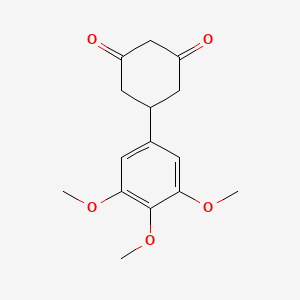

5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-dione

Description

5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-dione (CAS: 914299-71-1) is a cyclohexane-1,3-dione derivative with a 3,4,5-trimethoxyphenyl substituent at the 5-position. Cyclohexane-1,3-dione derivatives are recognized for their role as enzyme inhibitors, particularly targeting 4-hydroxyphenylpyruvate deoxygenase (HPPD), due to their ability to chelate ferrous ions in the enzyme's active site . These compounds exhibit diverse biological activities, including anticancer, antibacterial, and herbicidal properties .

Properties

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-18-13-6-10(7-14(19-2)15(13)20-3)9-4-11(16)8-12(17)5-9/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSDSCJOFHJYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC(=O)CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401243267 | |

| Record name | 5-(3,4,5-Trimethoxyphenyl)-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144128-69-8 | |

| Record name | 5-(3,4,5-Trimethoxyphenyl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144128-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4,5-Trimethoxyphenyl)-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyrrolidine to facilitate the formation of the desired product .

Industrial Production Methods

the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale reactions, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Quinones

Reduction: Hydroxy derivatives

Substitution: Amino or thio derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of cyclohexane-1,3-dione derivatives, including 5-(3,4,5-trimethoxyphenyl)cyclohexane-1,3-dione, as promising candidates for anticancer therapies. Research conducted by Mohareb et al. demonstrated that derivatives of cyclohexane-1,3-dione exhibited significant cytotoxic effects against various cancer cell lines such as non-small-cell lung cancer (H460 and A549), colorectal cancer (HT29), and hepatocellular carcinoma (SMMC-7721) .

The study synthesized 40 cyclohexane-1,3-dione derivatives and evaluated their inhibitory activity against six cancer cell lines. Nineteen of these compounds were identified as the most cytotoxic candidates. The structure-activity relationship (SAR) analysis revealed that specific modifications to the compound's structure could enhance its biological activity .

Structure-Based Drug Design

The design of this compound as a potential drug candidate leverages computational modeling techniques to predict its binding affinity to target proteins involved in cancer progression. For instance, the compound's inhibitory activity against receptor tyrosine kinases (such as c-Met) has been explored as a therapeutic strategy for targeting pathways relevant to non-small-cell lung cancer treatment .

Herbicidal Properties

The compound has demonstrated herbicidal properties, making it useful in agricultural applications. According to patent literature, cyclohexane-1,3-dione derivatives are effective against both monocot and dicot weed species . The introduction of various substituents on the phenyl ring enhances the herbicidal efficacy of these compounds.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic methodologies have been reported in the literature that allow for the efficient production of this compound while maintaining high yields and purity .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to validate the chemical identity and assess the quality of this compound .

Data Tables

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of cyclohexane-1,3-dione derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Antimicrobial Activity

- The 5a-5h series (including 5c: 5-(4-bromophenyl)-CHD) demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative strains, with MIC values ranging from 8–32 µg/mL .

- Mechanism : Hydrophobic interactions and hydrogen bonding with bacterial proteins (e.g., 2ZOQ) .

Anticancer Activity

- 5-(3,4,5-Trimethoxyphenyl)-CHD : Docking studies against breast cancer protein 2ZOQ revealed high binding affinity (score: -9.2 kcal/mol), comparable to reference drugs .

- Compound 26 (3,5-bis(trifluoromethyl)phenyl-CHD) : Despite strong in vitro activity (EC50 = 700 nM), it failed in the SOD1G93A mouse model due to poor pharmacokinetics .

Enzyme Inhibition

Key Research Findings and Implications

- Structure-Activity Relationship (SAR) :

- Future Directions : Structural optimization should focus on improving pharmacokinetics (e.g., prodrug strategies for hydroxylated analogs) and expanding in vivo validation .

Biological Activity

5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-dione is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material sciences. This compound belongs to the class of cyclohexanediones and is characterized by a cyclohexane ring substituted with a 3,4,5-trimethoxyphenyl group and two keto groups at the 1 and 3 positions. Its structural features suggest a diverse range of biological activities, including anti-cancer properties.

The biological activity of this compound is primarily associated with its ability to inhibit specific enzymes and disrupt cellular processes.

Target Enzymes

- p-Hydroxyphenylpyruvatedioxygenase (HPPD) : Similar compounds have shown inhibition of HPPD, which plays a crucial role in the tyrosine degradation pathway in plants. This suggests that this compound may exhibit similar inhibitory effects.

Cellular Effects

- Anti-Cancer Activity : Research indicates that this compound has significant anti-cancer effects through mechanisms such as tubulin inhibition. Tubulin is essential for cell division; thus, inhibiting its polymerization can lead to cell cycle arrest and apoptosis in cancer cells .

Research Findings

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from relevant research:

Case Study 1: HepG2 Cell Line

In a study evaluating the apoptotic potential of derivatives related to this compound in HepG2 cells:

- The compound demonstrated an IC50 value of 1.38 μM.

- Flow cytometry analysis revealed increased early and late-stage apoptosis by 16.63-fold and 60.11-fold compared to untreated controls .

Case Study 2: MGC-803 Cell Line

Another investigation focused on MGC-803 cells:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.